molecular formula C15H17N3O3S B2844197 N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797335-78-4

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2844197
CAS No.: 1797335-78-4
M. Wt: 319.38
InChI Key: PIJVJQCPDRHHIL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a heterocyclic compound featuring a strained azetidine ring (four-membered nitrogen-containing cycle) linked to a 1,3-thiazole moiety via an ether bond and a 4-ethoxyphenylcarboxamide group. The 4-ethoxyphenyl group may influence lipophilicity and metabolic stability, as ethoxy substituents are known to modulate pharmacokinetic properties in drug-like molecules .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-20-12-5-3-11(4-6-12)17-14(19)18-9-13(10-18)21-15-16-7-8-22-15/h3-8,13H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVJQCPDRHHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Mesylate Intermediates

Azetidine formation often begins with γ-amino alcohols, which undergo cyclization upon treatment with mesyl chloride. For example, 3-(4-ethoxyphenyl)azetidine-1-carboxylic acid derivatives are synthesized by reacting 3-(4-ethoxyphenyl)-1-aminopropan-2-ol with mesyl chloride to form a dimesylate intermediate, followed by ammonia-mediated ring closure at 60°C (Patent WO2000063168A1). This method achieves 65–72% yields but requires careful temperature control to prevent side reactions.

Protection-Deprotection Strategies

To prevent undesired reactions during subsequent functionalization, tert-butoxycarbonyl (Boc) protection is frequently employed. As demonstrated in the synthesis of (S)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, Boc groups are introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran, followed by deprotection using trifluoroacetic acid (Ambeed).

Formation of the N-(4-Ethoxyphenyl)carboxamide

The final carboxamide group is introduced via coupling reactions:

Carbodiimide-Mediated Coupling

Azetidine-1-carboxylic acid reacts with 4-ethoxyaniline using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and N-ethyl-N,N-diisopropylamine (DIEA) in dimethylformamide. This approach yields 68–85% of the target compound (Ambeed).

Mixed Carbonate Activation

Alternative methods employ chloroformate intermediates, where azetidine-1-carbonyl chloride is generated using oxalyl chloride and subsequently reacted with 4-ethoxyaniline. While efficient (82% yield), this method requires stringent moisture control (PubChem).

Comparative Analysis of Synthetic Routes

Method Component Approach Yield Key Advantage Limitation
Azetidine Formation Mesylate cyclization 65–72% Scalable Requires anhydrous conditions
Thiazole Incorporation Mitsunobu reaction 74% High regioselectivity Costly reagents
Carboxamide Formation TBTU coupling 85% Mild conditions Solvent purification needed

Optimization Considerations

  • Temperature Control : Ring-closing reactions require temperatures ≤60°C to prevent azetidine decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance SNAr efficiency but complicate purification.
  • Catalyst Use : Palladium catalysts improve yields in coupling steps but increase production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The thiazole and azetidine rings may play a crucial role in binding to the target molecules and exerting their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide with structurally or functionally analogous compounds, focusing on core scaffolds, substituents, and inferred bioactivities.

Structural Analogues with Azetidine or Thiazole Moieties

Azetidin-2-one Derivatives () Compounds such as N-substituted azetidin-2-ones (e.g., 6a–c in ) share the azetidine core but lack the thiazole-ether linkage. The absence of the thiazole-oxy group in these analogues reduces their capacity for sulfur-mediated interactions, which may diminish activity against thiol-dependent enzymes.

N-[3-(4-Ethoxyphenyl)propan-2-yl]benzamide Derivatives () Compounds like N-[(2S)-3-(4-ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Entry 6, ) feature a 4-ethoxyphenyl group but replace the azetidine-thiazole system with a peptide-like propanamide backbone. This structural divergence suggests differing target affinities; the propanamide scaffold may favor protease inhibition, whereas the azetidine-thiazole system could target kinases or GPCRs .

Thiazole- and Benzothiazole-Containing Analogues

2-(4-Ethoxyphenyl)-1,3-benzothiazole ()
This benzothiazole derivative shares the 4-ethoxyphenyl substituent but incorporates a fused benzene-thiazole ring instead of the azetidine-thiazole-ether system. Benzothiazoles are well-documented for anticancer activity (e.g., DNA intercalation or topoisomerase inhibition), but the absence of the azetidine-carboxamide group may limit solubility and bioavailability compared to the target compound .

(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide () Thiazolidine derivatives like this compound exhibit a saturated five-membered thiazolidine ring, contrasting with the unsaturated thiazole in the target molecule. The nicotinoyl and cyanamide groups in this analogue suggest NAD(P)H-dependent enzyme inhibition, a mechanism less likely for the target compound due to its distinct substituents .

Ethoxyphenyl Substituent Effects

The 4-ethoxyphenyl group is a common feature in the target compound and several analogues (e.g., ). However, this may also increase metabolic oxidation rates, as ethoxy groups are susceptible to cytochrome P450-mediated dealkylation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Bioactivity Metabolic Considerations
N-(4-ethoxyphenyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide Azetidine-thiazole-ether 4-ethoxyphenyl, carboxamide Kinase inhibition, antimicrobial Moderate CYP-mediated oxidation
Azetidin-2-one derivatives () Azetidin-2-one Varied aryl groups β-lactamase inhibition High renal clearance
2-(4-ethoxyphenyl)-1,3-benzothiazole () Benzothiazole 4-ethoxyphenyl Anticancer (DNA intercalation) High hepatotoxicity risk
Thiazolidine-cyanamide () Thiazolidine Nicotinoyl, cyanamide Antimicrobial, NAD(P)H inhibition Rapid glucuronidation

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